molecular formula C10H14N4S B13629472 1-(1-Methyl-3-(thiophen-2-yl)-1h-1,2,4-triazol-5-yl)propan-1-amine

1-(1-Methyl-3-(thiophen-2-yl)-1h-1,2,4-triazol-5-yl)propan-1-amine

Cat. No.: B13629472
M. Wt: 222.31 g/mol
InChI Key: HPXRCXPRDGQWCR-UHFFFAOYSA-N
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Description

1-(1-Methyl-3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl)propan-1-amine is a triazole-based compound featuring a methyl group at the N1 position, a thiophen-2-yl substituent at the C3 position, and a propan-1-amine side chain at the C5 position of the 1,2,4-triazole core. Its molecular formula is C10H15N4S, with a molecular weight of 223.32 g/mol (calculated). The thiophene moiety introduces aromaticity and sulfur-mediated electronic effects, which may enhance interactions with biological targets such as enzymes or receptors . This compound is cataloged under CAS 1341880-25-8 and is typically used in pharmaceutical research, particularly in the synthesis of bioactive molecules .

Properties

Molecular Formula

C10H14N4S

Molecular Weight

222.31 g/mol

IUPAC Name

1-(2-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)propan-1-amine

InChI

InChI=1S/C10H14N4S/c1-3-7(11)10-12-9(13-14(10)2)8-5-4-6-15-8/h4-7H,3,11H2,1-2H3

InChI Key

HPXRCXPRDGQWCR-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=NC(=NN1C)C2=CC=CS2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Methyl-3-(thiophen-2-yl)-1h-1,2,4-triazol-5-yl)propan-1-amine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds under acidic or basic conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a coupling reaction with thiophene derivatives using palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.

    Alkylation: The final step involves the alkylation of the triazole-thiophene intermediate with an appropriate alkyl halide to introduce the propan-1-amine group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(1-Methyl-3-(thiophen-2-yl)-1h-1,2,4-triazol-5-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

    Oxidation: Oxidized derivatives with functional groups such as alcohols or ketones.

    Reduction: Reduced derivatives with functional groups such as amines or alcohols.

    Substitution: Substituted derivatives with various alkyl or acyl groups.

Scientific Research Applications

1-(1-Methyl-3-(thiophen-2-yl)-1h-1,2,4-triazol-5-yl)propan-1-amine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents with potential antimicrobial, antifungal, or anticancer properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(1-Methyl-3-(thiophen-2-yl)-1h-1,2,4-triazol-5-yl)propan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds or coordinate with metal ions, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural Modifications and Key Features

The following table compares the target compound with structurally related triazole derivatives:

Compound Name Molecular Formula Substituents (Triazole Core) Molecular Weight (g/mol) Key Features Potential Applications References
1-(1-Methyl-3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl)propan-1-amine C10H15N4S N1: Methyl; C3: Thiophen-2-yl; C5: Propan-1-amine 223.32 Sulfur-containing aromatic ring; moderate lipophilicity (logP ~1.8) Enzyme inhibition, antifungal agents
1-(3-Isobutyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine C10H20N4 N1: Methyl; C3: Isobutyl; C5: Propan-1-amine 196.29 Aliphatic isobutyl group; higher lipophilicity (logP ~2.3) Agrochemicals, CNS-targeting drugs
1-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)-2-methylpropan-1-amine C9H16N4 N1: Unsubstituted; C3: Cyclopropyl; C5: 2-Methylpropan-1-amine 180.25 Cyclopropyl rigidity; reduced steric hindrance Antibacterial agents
(1R)-1-[5-(Propan-2-yl)-1H-1,2,4-triazol-3-yl]ethan-1-amine C7H14N4 N1: Unsubstituted; C5: Propan-2-yl; C3: Ethylamine (chiral) 154.21 Chiral center; compact structure; lower molecular weight Asymmetric synthesis, catalysis

Electronic and Steric Effects

  • This may enhance binding to enzymes like cytochrome P450 or kinase targets .
  • However, they lack aromatic interactions, limiting utility in targets requiring π-system binding .
  • Chiral Centers : The (1R)-configured ethylamine in the compound from enables stereoselective interactions , making it valuable in asymmetric catalysis or chiral drug synthesis .

Biological Activity

1-(1-Methyl-3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl)propan-1-amine is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. The structural features of this compound, including the triazole and thiophene moieties, contribute to its diverse pharmacological properties.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of thiophene derivatives with triazole intermediates. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds. For instance, a related study reported the synthesis of various triazole derivatives and their characterization through spectral methods, highlighting the importance of substituents on biological activity .

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of triazole derivatives, including those containing thiophene rings. The compound has shown promising results against various bacterial strains:

  • Antibacterial Activity : Research indicates that triazole-thiophene derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, one study reported Minimum Inhibitory Concentration (MIC) values for certain triazole derivatives as low as 3.12 μg/mL against Staphylococcus aureus .
  • Antifungal Activity : The compound has also demonstrated antifungal properties, particularly against Candida species. In vitro tests revealed that certain derivatives exhibited potent antifungal effects, with MIC values comparable to standard antifungal agents .

Antioxidant Activity

Triazole derivatives have been studied for their antioxidant potential. The DPPH radical scavenging assay is commonly used to assess this property. Compounds derived from 1-(1-Methyl-3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl)propan-1-amine have shown significant antioxidant activity, indicating their potential in preventing oxidative stress-related diseases .

Anticancer Activity

Recent research has explored the anticancer potential of triazole derivatives. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. Some studies have indicated that these compounds can induce apoptosis in cancer cells and inhibit tumor growth in animal models .

Case Studies

Several case studies illustrate the biological efficacy of triazole derivatives:

  • Study on Antibacterial Properties : A study synthesized a series of 4-amino-5-thiophen-2-yl-methyl-triazoles and evaluated their antibacterial activity against various pathogens. Results showed that certain compounds had lower MIC values than standard antibiotics like ampicillin .
  • Antioxidant Evaluation : Another investigation focused on the antioxidant activities of synthesized triazole derivatives using DPPH and ABTS assays. Compounds demonstrated significant free radical scavenging abilities, with some exhibiting IC50 values lower than established antioxidants like butylated hydroxytoluene (BHT) .

Data Tables

Activity Type Tested Compound MIC Value (µg/mL) Reference
AntibacterialTriazole Derivative A3.12
AntifungalTriazole Derivative B10
AntioxidantTriazole Derivative C46.13

Q & A

What are the optimal synthetic routes for 1-(1-Methyl-3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl)propan-1-amine, and how do microwave-assisted methods compare to traditional approaches?

Basic Research Question
The compound’s synthesis involves constructing the 1,2,4-triazole core with thiophene and methyl substituents. Traditional methods may include cyclocondensation of thiosemicarbazides or thiourea derivatives under reflux conditions. Microwave synthesis (e.g., 5–10 minutes at 100–150°C) offers faster reaction times and improved yields by enhancing reaction kinetics . Comparative studies should monitor purity (via HPLC) and scalability.

How can X-ray crystallography and DFT calculations elucidate the structural and electronic properties of this compound?

Advanced Research Question
Single-crystal X-ray diffraction reveals bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds stabilizing crystal packing) . DFT/B3LYP/6-311G(d,p) calculations predict molecular electrostatic potential (MEP) surfaces, HOMO-LUMO gaps, and thermodynamic properties (enthalpy, entropy). Discrepancies between experimental and computed data may arise from solvent effects or crystal packing forces .

What methodologies are recommended for evaluating the biological activity of this compound, particularly antimicrobial effects?

Basic Research Question
In vitro assays against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) and fungi (e.g., Candida albicans) using microdilution (MIC/MBC determination). Structure-activity relationship (SAR) studies should compare substituent effects (e.g., thiophene vs. fluorobenzyl groups in related triazoles) on potency .

How can computational modeling predict the compound’s reactivity and interaction with biological targets?

Advanced Research Question
Molecular docking (AutoDock/Vina) identifies binding modes with enzymes (e.g., cytochrome P450, bacterial topoisomerases). MD simulations (AMBER/GROMACS) assess stability of ligand-protein complexes. Charge distribution analysis via Mulliken populations highlights nucleophilic/electrophilic sites for derivatization .

How should researchers address contradictions in biological activity data between similar triazole derivatives?

Advanced Research Question
Contradictions may stem from substituent polarity (e.g., fluorobenzyl vs. thiophene groups altering membrane permeability) . Meta-analyses of IC₅₀/MIC data, coupled with logP and solubility measurements, can resolve discrepancies. Dose-response curves and cytotoxicity assays (e.g., MTT on mammalian cells) ensure specificity .

What techniques are used to assess thermal stability and decomposition pathways?

Advanced Research Question
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) determine decomposition temperatures (Td) and exothermic/endothermic events. For energetic analogs (e.g., triazole-tetrazole hybrids), impact sensitivity (IS > 40 J) and friction sensitivity (FS > 360 N) tests ensure safety .

How is purity validated during synthesis, and what analytical techniques are essential?

Basic Research Question
HPLC (C18 column, UV detection at 254 nm) quantifies impurities. ¹H/¹³C NMR confirms regioselectivity (e.g., absence of 1,3,4-triazole isomers). High-resolution mass spectrometry (HRMS) verifies molecular ion peaks .

What role do hydrogen bonds play in the compound’s crystallographic structure?

Advanced Research Question
Intramolecular N–H⋯N hydrogen bonds create S(6) ring motifs, while intermolecular N–H⋯O bonds form 2D networks. Hirshfeld surface analysis quantifies interaction contributions (e.g., H⋯H, H⋯N contacts) .

How can SAR studies optimize this compound for specific pharmacological targets?

Advanced Research Question
Derivatize the propan-1-amine chain (e.g., introducing sulfonyl or acyl groups) to modulate bioavailability. In silico ADMET predictions (SwissADME) guide lead optimization. Comparative crystallography of analogs identifies key pharmacophoric features .

What safety protocols are critical for handling this compound during synthesis?

Basic Research Question
Use fume hoods to avoid inhalation (P264/P280 OSHA standards). Neutralize waste with 10% NaOH before disposal. Personal protective equipment (gloves, goggles) is mandatory due to potential amine reactivity .

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